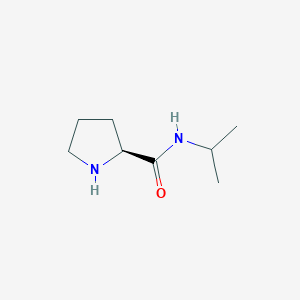

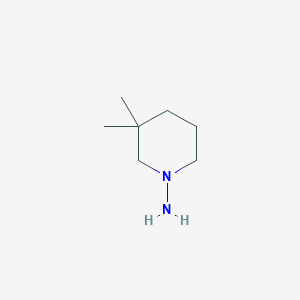

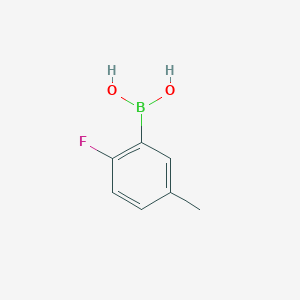

![molecular formula C15H20O3S2 B068273 3-(ブチルチオ)-4-オキソ-4,5,6,7-テトラヒドロベンゾ[c]チオフェン-1-カルボン酸エチル CAS No. 172516-33-5](/img/structure/B68273.png)

3-(ブチルチオ)-4-オキソ-4,5,6,7-テトラヒドロベンゾ[c]チオフェン-1-カルボン酸エチル

概要

説明

Synthesis Analysis

The synthesis of Ethyl 3-(Butylthio)-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate involves several steps, starting from basic thiophene derivatives. A notable example related to its synthesis involves the preparation of azo-Schiff base derivatives from Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, showcasing the reactivity and versatility of the thiophene moiety in creating complex structures (Menati et al., 2020). Additionally, reactions of ethyl 2-diazo derivatives of similar thiophene carboxylates have been explored for the synthesis of pyrazoles, pyridazines, and pyrimidines, indicating the compound's potential for heterocyclic chemistry and the synthesis of pharmacologically relevant derivatives (Mohareb et al., 2000).

Molecular Structure Analysis

The molecular structure of related thiophene derivatives has been characterized by various spectroscopic methods, including IR, NMR, and X-ray crystallography. These studies confirm the planar geometry of the azo-Schiff base derivatives and highlight the importance of intermolecular hydrogen bonding in the crystal structure, suggesting similar structural features could be present in Ethyl 3-(Butylthio)-4-oxo derivatives (Menati et al., 2020).

Chemical Reactions and Properties

The chemical reactivity of Ethyl 3-(Butylthio)-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate derivatives can be explored through its reactions with various reagents. For instance, the study on the synthesis of pyrazoles and pyridazines from ethyl 2-diazo derivatives indicates a wide range of possible chemical transformations, leading to the creation of fused thiophene derivatives with potential pharmaceutical uses (Mohareb et al., 2000).

Physical Properties Analysis

The physical properties of Ethyl 3-(Butylthio)-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate and its derivatives, such as solubility, melting point, and crystalline structure, can be inferred from related compounds. The crystallographic analysis of azo-Schiff base derivatives provides insights into their solid-state properties, including crystal system and cell parameters, which are crucial for understanding the material characteristics and potential applications of these compounds (Menati et al., 2020).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, reactivity towards nucleophiles and electrophiles, and potential for further functionalization, are essential aspects of the compound's chemistry. The synthesis of azo-Schiff bases and heterocyclic derivatives from thiophene carboxylate precursors demonstrates the compound's reactivity and potential for creating diverse chemical structures with varying properties and applications (Menati et al., 2020); (Mohareb et al., 2000).

科学的研究の応用

医薬品化学

チオフェンとその置換誘導体、3-(ブチルチオ)-4-オキソ-4,5,6,7-テトラヒドロベンゾ[c]チオフェン-1-カルボン酸エチルを含むものは、医薬品化学において興味深い用途を持つ重要なヘテロ環式化合物のクラスです . それらは幅広い治療特性を持つことが報告されています .

抗炎症作用

チオフェン核を含む化合物は、抗炎症作用を示すことが発見されています . これは、炎症を特徴とする状態の治療に潜在的に有用であることを示唆しています .

抗精神病作用

チオフェンベースの化合物は、抗精神病作用を持つことが報告されています . これは、精神障害の治療における潜在的な用途を示唆しています .

抗不整脈作用

これらの化合物は、抗不整脈作用を示すことが発見されています これは、不整脈の管理における潜在的な用途を示唆しています .

抗不安作用

チオフェンベースの化合物は、抗不安作用を持つことが報告されています . これは、不安障害の治療における潜在的な用途を示唆しています

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

ethyl 3-butylsulfanyl-4-oxo-6,7-dihydro-5H-2-benzothiophene-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O3S2/c1-3-5-9-19-15-12-10(7-6-8-11(12)16)13(20-15)14(17)18-4-2/h3-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCROBYJGELKPTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCSC1=C2C(=C(S1)C(=O)OCC)CCCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20381106 | |

| Record name | ethyl 3-butylsulfanyl-4-oxo-6,7-dihydro-5H-2-benzothiophene-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20381106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

172516-33-5 | |

| Record name | ethyl 3-butylsulfanyl-4-oxo-6,7-dihydro-5H-2-benzothiophene-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20381106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

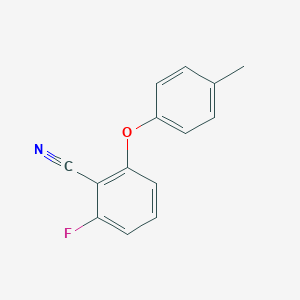

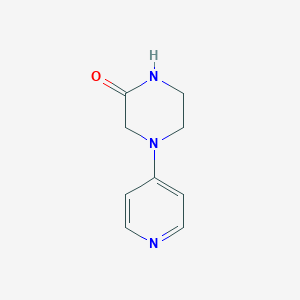

![1,4-Bis[5-[4-(diphenylamino)phenyl]-1,3,4-oxadiazole-2-yl]benzene](/img/structure/B68195.png)

![2-Oxabicyclo[4.1.0]heptane-7-carboxylic acid](/img/structure/B68200.png)